[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid: is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol . This compound is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by acylation to introduce the acetic acid moiety . The reaction conditions often include the use of catalysts such as 18-crown-6 and bases like potassium carbonate (K2CO3) , with the reaction being carried out at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, Alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity .
Biology: This compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Medicine: Research in medicine focuses on the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting various diseases .
Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
- [6-(4-bromo-phenyl)-imidazo[2,1-b]thiazol-3-yl]-acetic acid
- 4- { [4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2
Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern on the thiazole ring, which can significantly influence its biological activity and chemical reactivity . The presence of the 4-methylphenyl group, in particular, can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-2-4-9(5-3-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYEMLUXLUALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.